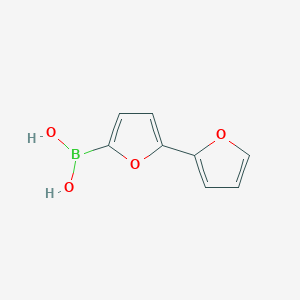

5-(2-Furyl)-2-furylboronic acid

Description

BenchChem offers high-quality 5-(2-Furyl)-2-furylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Furyl)-2-furylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7BO4 |

|---|---|

Molecular Weight |

177.95 g/mol |

IUPAC Name |

[5-(furan-2-yl)furan-2-yl]boronic acid |

InChI |

InChI=1S/C8H7BO4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H |

InChI Key |

WWMMNBBWDBVWJJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(O1)C2=CC=CO2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Furyl)-2-furylboronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 5-(2-Furyl)-2-furylboronic acid. This valuable bifunctional building block is a key intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying scientific rationale to ensure reproducibility and success.

Introduction: The Significance of Bifuran Scaffolds

Heterocyclic boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, molecules containing the 2,2'-bifuran core are of significant interest due to their presence in various natural products and their utility as π-conjugated linkers in functional materials. 5-(2-Furyl)-2-furylboronic acid serves as a versatile precursor, allowing for the selective introduction of the 2,2'-bifuran moiety into a target molecule, thereby enabling the exploration of novel chemical space for drug discovery and the development of advanced organic electronics.

The synthesis of this target molecule is predicated on a two-step sequence: the initial construction of the 2,2'-bifuran core followed by a regioselective borylation. This guide will detail a robust and field-proven pathway to achieve this synthesis.

Overall Synthetic Strategy

The synthesis of 5-(2-Furyl)-2-furylboronic acid is efficiently achieved through a two-stage process. The first stage involves the synthesis of the 2,2'-bifuran backbone. The second, and more critical stage, is the selective installation of the boronic acid group at the 5-position of one of the furan rings. This is accomplished via a directed lithiation-borylation sequence, a cornerstone of modern organometallic chemistry.[3]

Caption: High-level workflow for the synthesis of the target boronic acid.

Experimental Protocols

Stage 1: Synthesis of 2,2'-Bifuran

The construction of the 2,2'-bifuran core is reliably achieved through the copper-mediated oxidative coupling of the lithium salt of furan.[4] This method provides a direct and efficient route to the desired symmetrical bifuran.

Protocol:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Initial Reaction: Add anhydrous tetrahydrofuran (THF) to the flask, followed by furan (1.0 eq.). Cool the solution to -20 °C in a cryostat or an appropriate cooling bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -15 °C. The formation of 2-furyllithium is typically rapid. Stir the resulting mixture at this temperature for 1 hour.

-

Oxidative Coupling: In a separate flask, prepare a solution of anhydrous copper(II) chloride (CuCl₂, 1.1 eq.) in anhydrous dimethylformamide (DMF). Add this solution dropwise to the 2-furyllithium solution at -20 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,2'-bifuran as a solid.

Causality and Insights:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, especially water. Failure to maintain anhydrous conditions will quench the reagent and halt the reaction.

-

Temperature Control: The initial lithiation of furan is highly exothermic. Low temperatures (-20 °C) are crucial to prevent side reactions and ensure regioselective deprotonation at the most acidic C-H bond (the α-position).

-

Copper(II) Chloride: CuCl₂ acts as the oxidant, facilitating the homocoupling of two 2-furyllithium molecules to form the C-C bond of the bifuran.

Stage 2: Synthesis of 5-(2-Furyl)-2-furylboronic acid

This step employs a directed lithiation-borylation strategy. The existing furan ring directs the deprotonation to the electronically favorable 5-position of the second furan ring.

Protocol:

-

Setup: Utilize the same flame-dried, inert-atmosphere setup as in Stage 1.

-

Initial Reaction: Dissolve the synthesized 2,2'-bifuran (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical for controlling the regioselectivity of the lithiation.

-

Regioselective Lithiation: Add n-BuLi (1.0 eq., 1.6 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature. The solution will typically change color, indicating the formation of the lithiated intermediate.

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. The triisopropyl borate acts as the boron source.

-

Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Cool the mixture in an ice bath and carefully hydrolyze the borate ester by adding aqueous hydrochloric acid (HCl, 2 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours. The boronic acid will often precipitate as a solid.

-

Isolation and Purification: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and then a small amount of cold diethyl ether to remove nonpolar impurities. If no precipitate forms, extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous MgSO₄, filtered, and concentrated. The crude solid can be further purified by recrystallization (e.g., from an acetone/water mixture) to yield pure 5-(2-Furyl)-2-furylboronic acid.

Causality and Insights:

-

-78 °C Temperature: This temperature is crucial for kinetic control. It prevents scrambling of the lithium intermediate and potential di-lithiation, ensuring mono-borylation occurs with high regioselectivity at the 5-position, which is the most electronically activated site on the bifuran system.

-

Triisopropyl Borate: This electrophile is chosen for its reactivity with the organolithium intermediate to form a borate ester. Its bulky isopropyl groups can also help to prevent over-reaction.

-

Acidic Workup: The hydrolysis step is essential to convert the initially formed borate ester into the desired boronic acid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-(2-Furyl)-2-furylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on both furan rings. The protons adjacent to the oxygen are the most deshielded. The characteristic downfield shift of the proton at the 3-position of the boronic acid-substituted ring is a key indicator of successful synthesis.

-

¹³C NMR: The carbon spectrum will confirm the presence of eight unique aromatic carbons. The carbon atom directly attached to the boron atom (C2) will appear at a characteristic chemical shift, often broadened due to quadrupolar relaxation of the adjacent boron nucleus.

| Expected NMR Data (in CDCl₃ or Acetone-d₆) | |

| ¹H NMR Chemical Shifts (δ, ppm) | Aromatic protons typically appear in the range of 6.5 - 7.5 ppm. The proton on the carbon adjacent to the boronic acid group will be the most downfield. |

| ¹³C NMR Chemical Shifts (δ, ppm) | Aromatic carbons will be in the 110 - 160 ppm range. The carbon bearing the boronic acid (C-B) will be a key diagnostic signal. |

| ¹¹B NMR Chemical Shifts (δ, ppm) | A broad singlet is expected around 20-30 ppm, characteristic of a trigonal planar arylboronic acid. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Boronic Acid) | 3200 - 3500 | Broad |

| C-H Stretch (Aromatic) | 3100 - 3150 | Sharp, Medium |

| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium to Strong |

| B-O Stretch (Boronic Acid) | 1310 - 1350 | Strong |

| C-O-C Stretch (Furan Ring) | 1000 - 1250 | Strong |

The presence of a strong, broad peak around 3300 cm⁻¹ (O-H) and a strong peak around 1350 cm⁻¹ (B-O) are definitive indicators of the boronic acid functionality.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI) is a suitable method.

-

Expected Molecular Ion: For C₈H₇BO₃, the calculated molecular weight is approximately 162.05 g/mol . In ESI-MS, one would look for the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

Melting Point

The melting point is a good indicator of purity. A sharp melting point range suggests a pure compound. While no specific literature value for 5-(2-Furyl)-2-furylboronic acid is readily available, related aryl and heteroaryl boronic acids typically have melting points in the range of 140-200 °C.[6]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 5-(2-Furyl)-2-furylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[7][8] This allows for the efficient formation of a new carbon-carbon bond between the bifuran scaffold and various aryl or vinyl halides/triflates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction typically involves the boronic acid, an organic halide (R-X), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[2]

Safety Considerations

-

Organolithium Reagents (n-BuLi): n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques. Always wear fire-retardant lab coats and appropriate personal protective equipment (PPE).

-

Boronic Acids: While generally stable, boronic acids and their derivatives can be irritants. Avoid inhalation of dust and skin contact.

-

Solvents: Anhydrous solvents like THF and DMF pose their own hazards. Handle them in a well-ventilated fume hood.

References

-

Organic & Biomolecular Chemistry. (2003). 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. RSC Publishing. [Link]

-

Zhang, J., Ye, P., He, L., Yuan, T., & Liu, Q. (2015). BIFURANS VIA PALLADIUM-CATALYZED SUZUKI COUPLING. HETEROCYCLES, 91(11), 2190. [Link]

- Roschangar, F., et al. (2002). Method of producing 5-formyl-2-furylboronic acid.

-

Bryce, M. R., et al. (2003). 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems. Organic & Biomolecular Chemistry, 1(9), 1447-9. [Link]

- Ripperger, W., et al. (2002). Method of producing 5-formyl-2-furylboronic acid.

-

National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. PubChem. [Link]

-

ResearchGate. (n.d.). 5-Formyl-2-furanboronic acid at 100 K. [Link]

-

El-Faham, A., et al. (2019). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Scientific Reports. [Link]

-

Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formylfuran-2-boronic acid. PubChem. [Link]

-

Reddy, G. S., et al. (2022). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Chemical Communications. [Link]

-

Bryce, M. R., et al. (2003). 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of pi-extended heteroarylfuran systems. PubMed. [Link]

-

Partridge, B. (2018). Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds. Durham University. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-83. [Link]

-

Aggarwal, V. K., et al. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

Durham E-Theses. (2008). Synthesis and reactions of new N-heteroaryl boronic acids. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... [Link]

-

Arjunan, V., et al. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics, 50, 7-16. [Link]

-

Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 122-130. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. [Link]

-

Shaikh, K., et al. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-11. [Link]

-

Varynskyi, B., et al. (2019). piperidinium 2-((5-(furan-2-yl)-4-phenyl-4h-1,2,4-triazol)-3 - DergiPark. Marmara Pharmaceutical Journal. [Link]

-

NIST. (n.d.). Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Physicochemical Properties of 5-(2-Furyl)-2-furylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the essential physicochemical properties of 5-(2-Furyl)-2-furylboronic acid, a versatile bifunctional reagent with significant applications in organic synthesis and medicinal chemistry. By delving into the causality behind experimental choices and providing robust methodologies, this document aims to equip researchers with the knowledge necessary for the effective utilization and characterization of this compound.

Introduction: The Significance of a Bifunctional Building Block

5-(2-Furyl)-2-furylboronic acid, also known as 5-Formyl-2-furanylboronic acid, is an organic compound that has garnered considerable interest within the scientific community. Its structure, featuring both a boronic acid and an aldehyde functional group on a furan ring, makes it a valuable asset in the synthesis of complex organic molecules. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The aldehyde group, on the other hand, offers a reactive site for a variety of chemical transformations, including Wittig reactions and reductive aminations.

This dual reactivity allows for the sequential or orthogonal functionalization of the furan core, enabling the construction of π-extended heteroarylfuran systems and other intricate molecular architectures. Such structures are often scaffolds for biologically active molecules, including inhibitors of HIF-1 and HIV-1 integrase, highlighting the compound's relevance in drug discovery and development. A thorough understanding of its physicochemical properties is therefore paramount for its effective application and for ensuring the reproducibility and success of synthetic endeavors.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its successful application in research and development. This section details the key physicochemical properties of 5-(2-Furyl)-2-furylboronic acid, providing both established data and methodologies for their determination.

Chemical Structure and Identification

The unique reactivity of 5-(2-Furyl)-2-furylboronic acid stems directly from its molecular architecture.

-

Chemical Name: 5-(2-Furyl)-2-furylboronic acid

-

Synonyms: 5-Formyl-2-furanylboronic acid, 2-Formylfuran-5-boronic acid[1]

-

InChI Key: JUWYQISLQJRRNT-UHFFFAOYSA-N[3]

-

SMILES: O=Cc1ccc(o1)B(O)O[3]

Caption: 2D Chemical Structure of 5-(2-Furyl)-2-furylboronic acid.

Physical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Yellow to brown to dark green crystalline powder | [3] |

| Melting Point | 136 °C (decomposition) | |

| 151 °C | [3] | |

| Solubility | Soluble in polar solvents such as water and alcohols. | [5] |

Experimental Protocol: Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

-

Sample Preparation: A small amount of the crystalline 5-(2-Furyl)-2-furylboronic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded as the melting range. The decomposition point is noted if the substance degrades before melting completely.

Experimental Protocol: Qualitative Solubility Testing

Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purifications, and analytical techniques.

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, and common organic solvents like ethanol, methanol, acetone, and dichloromethane.[6][7][8][9][10]

-

Procedure:

-

Add approximately 10-20 mg of 5-(2-Furyl)-2-furylboronic acid to a small test tube.

-

Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% aq. NaOH and 5% aq. NaHCO₃ is indicative of an acidic compound, consistent with the boronic acid functionality.

-

Solubility in 5% aq. HCl would suggest a basic character, which is not expected for this compound.

-

Solubility in various organic solvents provides a basis for selecting appropriate reaction and chromatography media.

-

Acidity (pKa)

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[11]

-

Solution Preparation:

-

Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.[11]

-

Accurately weigh a sample of 5-(2-Furyl)-2-furylboronic acid and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility) to a concentration of at least 10⁻⁴ M.[11]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]

-

-

Titration:

-

Calibrate a pH meter with standard buffers.[11]

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution by adding small, precise volumes of the standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11] This corresponds to the inflection point of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Properties

Spectroscopic data provides invaluable information about the molecular structure and purity of a compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For 5-(2-Furyl)-2-furylboronic acid, key characteristic absorptions are expected for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-O and C=C stretches of the furan ring. An ATR-IR spectrum is available on PubChem, which can be used as a reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aldehydic proton, the furan ring protons, and the hydroxyl protons of the boronic acid. The chemical shifts and coupling constants of the furan protons are characteristic of their positions on the ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the carbon attached to the boron atom.

While a publicly available spectrum image is not readily found, one source confirms that the purity of the compound can be assessed by ¹H and ¹³C NMR analysis.[5] Another source provides the following ¹H NMR data (250 MHz, acetone-d₆): δ 9.70 (1H, s, CHO), 7.92 (2H, s, OH), 7.40 (1H, d, J = 3.5 Hz), 7.19 (1H, d, J = 3.5 Hz).

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocol: Acquiring a UV-Vis Spectrum

-

Solution Preparation: Prepare a dilute solution of 5-(2-Furyl)-2-furylboronic acid in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance from approximately 200 to 400 nm.

-

Analysis: The wavelength of maximum absorbance (λ_max_) and the molar absorptivity (ε) can be determined.

Chemical Reactivity and Applications

The synthetic utility of 5-(2-Furyl)-2-furylboronic acid is centered around its two key functional groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, 5-(2-Furyl)-2-furylboronic acid) and an organohalide or triflate.[12][13][14][15][16][17] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and other conjugated systems.[14]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps:[12][13]

-

Oxidative Addition: A Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.[12][13]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][18]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Suzuki-Miyaura Reaction

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: To a reaction vessel, add 5-(2-Furyl)-2-furylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., a mixture of toluene and water).

-

Base Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

5-(2-Furyl)-2-furylboronic acid is classified as a corrosive substance and can cause severe skin burns and eye damage. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-(2-Furyl)-2-furylboronic acid is a valuable and versatile building block in organic synthesis. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The methodologies provided for the determination of its key characteristics will empower researchers to fully exploit the potential of this bifunctional reagent in the development of novel molecules for a wide range of applications, from materials science to drug discovery.

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

-

Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved February 17, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. Retrieved February 17, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved February 17, 2026, from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 17, 2026, from [Link]

-

5-Formylfuran-2-boronic acid. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 17, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024, June 6). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. (n.d.). LJMU Research Online. Retrieved February 17, 2026, from [Link]

-

5-Formyl-2-furanboronic acid at 100 K. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved February 17, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 17, 2026, from [Link]

-

5-formylfuran-2-boronic acid (C5H5BO4). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

-

5-Formyl-2-furanylboronic acid. (n.d.). SLS Ireland. Retrieved February 17, 2026, from [Link]

- Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 17, 2026, from [Link]

- Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.

-

Selected boronic acids and their pKa values. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). University of Tartu. Retrieved February 17, 2026, from [Link]

Sources

- 1. 5-Formylfuran-2-boronic acid | C5H5BO4 | CID 2734355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5-Formylfuran-2-yl)boronic Acid | LGC Standards [lgcstandards.com]

- 3. 5-Formylfuran-2-boronic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. PubChemLite - 5-formylfuran-2-boronic acid (C5H5BO4) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. chemistrysh.com [chemistrysh.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 18. Suzuki Coupling [organic-chemistry.org]

5-(2-Furyl)-2-furylboronic acid CAS number and molecular structure

An In-depth Technical Guide to [2,2'-Bifuran]-5-ylboronic Acid: Synthesis, Properties, and Applications for Advanced Research

This technical guide provides a comprehensive overview of [2,2'-Bifuran]-5-ylboronic acid, a specialized chemical compound of interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its molecular identity, a proposed synthetic pathway, and its potential applications, grounded in established chemical principles and analogous compound behaviors.

Introduction and Core Concepts

[2,2'-Bifuran]-5-ylboronic acid is a bifunctional molecule featuring a rigid, π-conjugated 2,2'-bifuran scaffold and a versatile boronic acid moiety. The bifuran core is of significant interest in the development of novel polymers and organic electronic materials.[1][2] The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.[3][4]

It is critical to distinguish [2,2'-Bifuran]-5-ylboronic acid from the commercially available 5-Formyl-2-furylboronic acid (CAS Number: 27329-70-0) .[5][6][7][8][9][10] The latter possesses a single furan ring with a formyl substituent, conferring distinct chemical properties. [2,2'-Bifuran]-5-ylboronic acid, in contrast, is comprised of two directly connected furan rings. As of the writing of this guide, a specific CAS number for [2,2'-Bifuran]-5-ylboronic acid has not been identified in major chemical databases, suggesting it is not a readily available commercial product and likely requires custom synthesis.

Molecular Structure and Physicochemical Properties

The foundational structure of [2,2'-Bifuran]-5-ylboronic acid is presented below.

Table 1: Key Identifiers and Properties

| Identifier | Value |

| IUPAC Name | [2,2'-Bifuran]-5-ylboronic acid |

| CAS Number | Not Assigned |

| Molecular Formula | C₈H₇BO₃ |

| Molecular Weight | 161.95 g/mol |

| SMILES | OB(O)c1ccc(o1)-c1ccco1 |

| Physical Form | Expected to be a solid |

The planarity of the 2,2'-bifuran system promotes π-stacking and extended conjugation, which are desirable traits for organic semiconductors. The boronic acid group imparts moderate water solubility and the ability to form reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery systems.

Proposed Synthetic Pathway

Given the absence of a commercial source, a plausible multi-step synthesis of [2,2'-Bifuran]-5-ylboronic acid is proposed, based on established methodologies for the synthesis of substituted 2,2'-bifurans and the borylation of heteroaromatics. The key strategy involves the preparation of a monobrominated bifuran precursor followed by a Miyaura-type borylation.

Synthesis of the 2,2'-Bifuran Core

The initial step is the formation of the 2,2'-bifuran scaffold. A common method is the copper-mediated oxidative coupling (Ullmann-type reaction) of the lithium salt of furan.[11]

Experimental Protocol 1: Synthesis of 2,2'-Bifuran

-

Materials: Furan, n-butyllithium (n-BuLi), copper(II) chloride (CuCl₂), anhydrous tetrahydrofuran (THF).

-

Procedure: a. Dissolve furan in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). b. Slowly add a solution of n-BuLi in hexanes to the furan solution. Stir for 1 hour to ensure complete formation of 2-lithiofuran. c. In a separate flask, prepare a suspension of anhydrous CuCl₂ in anhydrous THF. d. Add the freshly prepared 2-lithiofuran solution to the CuCl₂ suspension at -78 °C. e. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. f. Quench the reaction with aqueous ammonium chloride solution. g. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield pure 2,2'-bifuran.

Selective Monobromination of 2,2'-Bifuran

The next crucial step is the selective monobromination at the 5-position. Halogenation of furan and its derivatives is known to be sensitive to reaction conditions.[12] To achieve monobromination and avoid the formation of 5,5'-dibromo-2,2'-bifuran, a mild brominating agent and controlled stoichiometry are essential.[11]

Experimental Protocol 2: Synthesis of 5-Bromo-2,2'-bifuran

-

Materials: 2,2'-Bifuran, N-Bromosuccinimide (NBS), anhydrous dimethylformamide (DMF).

-

Procedure: a. Dissolve 2,2'-bifuran in anhydrous DMF and cool the solution to 0 °C. b. Add one equivalent of NBS portion-wise to the solution, maintaining the temperature at 0 °C. c. Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-water and extract the product with a non-polar solvent (e.g., hexane or diethyl ether). e. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. Purify the resulting crude product by column chromatography to isolate 5-bromo-2,2'-bifuran.

Miyaura Borylation to Yield [2,2'-Bifuran]-5-ylboronic Acid

The final step is the conversion of the C-Br bond to a C-B bond. The Miyaura borylation reaction, which utilizes a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂), is a well-established and robust method for this transformation.

Experimental Protocol 3: Synthesis of [2,2'-Bifuran]-5-ylboronic acid pinacol ester

-

Materials: 5-Bromo-2,2'-bifuran, bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), anhydrous 1,4-dioxane.

-

Procedure: a. To a dry Schlenk flask, add 5-bromo-2,2'-bifuran, B₂pin₂, KOAc, and Pd(dppf)Cl₂. b. Evacuate and backfill the flask with an inert gas three times. c. Add anhydrous, degassed 1,4-dioxane via syringe. d. Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting bromide. e. Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the pinacol ester of [2,2'-Bifuran]-5-ylboronic acid. h. The pinacol ester can often be used directly in subsequent coupling reactions or hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) or a resin like Amberlyst-15.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of [2,2'-Bifuran]-5-ylboronic acid.

Applications in Drug Discovery and Materials Science

The unique hybrid structure of [2,2'-Bifuran]-5-ylboronic acid opens avenues for its application in several advanced research areas.

Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide array of aryl, heteroaryl, or vinyl halides and triflates to synthesize complex molecules with extended π-systems.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Development

The 2,2'-bifuran motif is a bioisostere of biphenyl and other bi-aryl systems found in numerous biologically active compounds. Its incorporation can modulate pharmacokinetic properties such as solubility, metabolic stability, and protein binding. The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, acting as a transition-state analogue to inhibit serine proteases.

Materials Science

The rigid and planar structure of the bifuran core makes it an excellent candidate for the synthesis of organic semiconductors, liquid crystals, and fluorescent dyes. Polymers incorporating this moiety are being explored as bio-based alternatives to petroleum-derived plastics, exhibiting desirable thermal and barrier properties.[13]

Handling, Storage, and Safety

While specific stability data for [2,2'-Bifuran]-5-ylboronic acid is unavailable, general precautions for handling furylboronic acids should be observed. Furan-based boronic acids can be susceptible to protodeboronation, especially under acidic conditions or upon prolonged exposure to moisture.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon). For long-term storage, refrigeration is recommended.

-

Handling: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Safety: Boronic acids are generally considered to have low toxicity. However, the toxicological properties of this specific compound have not been evaluated. Standard laboratory safety procedures should be followed.

Conclusion

[2,2'-Bifuran]-5-ylboronic acid represents a valuable yet currently non-commercial building block for advanced applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis, while requiring a multi-step approach, is feasible through established chemical transformations. The combination of the electronically rich bifuran core and the synthetically versatile boronic acid group makes it a compelling target for researchers seeking to develop novel functional molecules and materials.

References

- Zhang, J., Ye, P., He, L., Yuan, T., & Liu, Q. (2015). BIFURANS VIA PALLADIUM-CATALYZED SUZUKI COUPLING. HETEROCYCLES, 91(11), 2190.

- Grigg, R., Knight, J. A., & Sargent, M. V. (1966). 2,2′-Bifurans. Journal of the Chemical Society C: Organic.

- Kujawa, M. (2020).

- Laitinen, T., Pasanen, A., Ge, Y., Lappalainen, K., & Peräniemi, S. (2018). Synthesis of [2,2']Bifuranyl-5,5'-dicarboxylic Acid Esters via Reductive Homocoupling of 5-Bromofuran-2-carboxylates Using Alcohols as Reductants.

- Sigma-Aldrich. (n.d.). 5-Formyl-2-furanylboronic acid.

- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.

- ResearchGate. (2025). Synthesis of substituted 2,5-dihydro-2,2'-bifurans.

- Chem-Impex. (n.d.). 5-Formyl-2-furanboronic acid.

- LGC Standards. (n.d.). (5-Formylfuran-2-yl)boronic Acid.

- ChemScene. (n.d.). 5-Formylfuran-2-boronic acid.

- TCI Chemicals. (n.d.). 5-Formyl-2-furanboronic Acid.

- Wiley Online Library. (n.d.). and Oxadiborepins with Furans in a Reversible Ring-Opening Process Furnishes Versatile Building Blocks for. Wiley Online Library.

- Matrix Fine Chemicals. (n.d.). {[2,2'-BITHIOPHEN]-5-YL}BORONIC ACID.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- PubMed. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed.

- Sigma-Aldrich. (n.d.). 5-Formyl-2-furanylboronic acid.

- Thermo Fisher Scientific. (n.d.). 5-Formylfuran-2-boronic acid, 95% 5 g.

- Wu, X., Peng, X., Dong, X., & Dai, Z. (n.d.).

- Kujawa, M., & Heikkinen, H. (2018). UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol. Macromolecules.

- Royal Society of Chemistry. (n.d.). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry.

- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

- ChemicalBook. (2019). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions.

- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

- Sigma-Aldrich. (n.d.). Formyl-[2,2'-bithiophen]-5-yl)boronic acid.

- Sigma-Aldrich. (n.d.). [2,2'-Bithiophen]-5-ylboronic acid.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

Sources

- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. (5-Formylfuran-2-yl)boronic Acid | LGC Standards [lgcstandards.com]

- 7. chemscene.com [chemscene.com]

- 8. 5-Formyl-2-furanboronic Acid | 27329-70-0 | TCI AMERICA [tcichemicals.com]

- 9. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]

- 10. 5-Formylfuran-2-boronic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 13. UV-Blocking Synthetic Biopolymer from Biomass-Based Bifuran Diester and Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of furan-based boronic acids

An In-Depth Technical Guide to the Discovery and History of Furan-Based Boronic Acids

Abstract

The furan ring is a ubiquitous scaffold in a multitude of natural products and pharmaceutically active compounds.[1][2] The integration of this heterocycle with the versatile boronic acid functional group has created a class of reagents with profound utility in modern organic synthesis, primarily as key building blocks in palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive exploration of the discovery, synthesis, and application of furan-based boronic acids. We will trace the historical evolution from early, challenging synthetic preparations to modern, robust methodologies. Key challenges, such as the inherent instability and propensity for protodeboronation, will be discussed alongside the innovative solutions developed to overcome them, including the advent of stabilized derivatives like trifluoroborate salts and boronate esters.[1][4] Detailed protocols, mechanistic insights, and a survey of their applications in the synthesis of complex molecules and drug discovery intermediates will provide researchers with a thorough understanding of this important class of organoboron compounds.

Introduction: The Convergence of Furan and Boron

The history of organoboron chemistry began in 1860 when Edward Frankland first synthesized ethylboronic acid.[5][6] However, the true synthetic power of boronic acids was not fully realized until the development of the Suzuki-Miyaura cross-coupling reaction in 1979, an achievement for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[7] This reaction provides a powerful and versatile method for forming carbon-carbon bonds, and boronic acids are prized as coupling partners due to their general stability, low toxicity, and high functional group tolerance compared to other organometallic reagents.[8]

The furan moiety, an oxygen-containing five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry. It is found in numerous approved drugs, such as ranitidine and amiodarone, and a vast array of natural products.[2][9] Its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding makes it a valuable component in molecular design.

The combination of these two chemical entities—the furan ring and the boronic acid group—yields furan-based boronic acids, reagents that unlock synthetic pathways to complex, furan-containing biaryl structures. This guide delves into the scientific journey of these indispensable building blocks.

The Historical Challenge: Taming the Synthesis of Furan Boronic Acids

The initial syntheses of arylboronic acids typically relied on the electrophilic trapping of highly reactive organometallic intermediates (Grignard or organolithium reagents) with borate esters at very low temperatures.[10][11] While effective for many aromatic systems, this approach proved particularly challenging for furan-based systems.

Early Methodologies and Their Limitations

Early attempts to synthesize furan boronic acids were often plagued by low yields and demanding reaction conditions. A notable early report by Florentin et al. in 1970 described the preparation of 5-formyl-2-furylboronic acid by metalating 2-formyl-5-bromofuran with butyllithium, followed by reaction with n-butyl borate. The reported yield was a mere 15%.[12]

The primary hurdles in these early syntheses were:

-

Harsh Conditions: The use of strong alkyllithium bases required cryogenic temperatures (typically -78 °C or lower) to prevent side reactions, including decomposition of the sensitive furan ring.[8]

-

Instability and Protodeboronation: Furan boronic acids, particularly 2-furanboronic acid, are notoriously unstable.[1][13] The electron-rich nature of the furan ring makes the C-B bond susceptible to cleavage by protons (protodeboronation), a process often accelerated by acidic conditions or elevated temperatures common in subsequent coupling reactions.[1][4]

-

Purification Difficulties: The free boronic acids are polar, often amorphous solids that can be difficult to purify via chromatography and are prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry.[5][14]

These difficulties initially limited the widespread adoption of furan boronic acids, despite their clear synthetic potential.

The Evolution of Synthetic Strategies

As the demand for heterocyclic building blocks grew, significant effort was directed toward developing more reliable and efficient methods for the synthesis of furan boronic acids.

The Workhorse Method: Halogen-Lithium Exchange

The most common and direct method for preparing furan boronic acids involves the reaction of a halofuran (typically a bromo- or iodofuran) with an organolithium reagent (like n-butyllithium or sec-butyllithium) at low temperature to generate a furyllithium intermediate. This nucleophilic species is then quenched with a trialkyl borate, such as triisopropyl borate B(OiPr)₃, followed by acidic workup to yield the desired boronic acid.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): This is critical to control the highly exothermic halogen-lithium exchange and prevent the furyllithium intermediate from decomposing or reacting with the solvent (THF).

-

Triisopropyl Borate: This electrophilic boron source is preferred over simpler borates like trimethyl borate. Its steric bulk minimizes the risk of a second addition of the furyllithium reagent to the initially formed boronate ester, which would lead to unwanted borinic acid byproducts.

Palladium-Catalyzed Borylation (Miyaura Borylation)

A milder and more functional-group-tolerant alternative is the Miyaura borylation reaction.[5] This method uses a palladium catalyst to couple a halofuran with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This directly furnishes the stable furan boronic acid pinacol ester, avoiding the use of cryogenic temperatures and strong bases.

Overcoming Instability: The Rise of Stabilized Derivatives

The critical breakthrough that unlocked the full potential of furan boronic acids was the development of stable, easy-to-handle derivatives that could either be used directly in coupling reactions or serve as robust precursors to the free acid.

| Derivative Type | Structure Example (2-Furyl) | Key Features | Primary Use |

| Boroxine | Cyclic Trimer Anhydride | The dehydrated form of the boronic acid; often the state of the bulk solid. | Can complicate stoichiometry. |

| Pinacol Ester | Furan-B(pin) | Stable to chromatography; less polar; slower transmetalation in Suzuki coupling.[14] | Isolation, purification, and storage. |

| MIDA Ester | Furan-B(MIDA) | Exceptionally stable; allows for slow, controlled release of boronic acid.[15] | Iterative cross-coupling reactions. |

| Trifluoroborate Salt | [Furan-BF₃]⁻ K⁺ | Air-stable, crystalline solids; readily prepared and stored.[1][16] | Direct use in Suzuki coupling. |

| DABO Boronate | Furan-B(OCH₂CH₂)₂NH | Air-stable, crystalline solids; easy to prepare from the boronic acid.[14] | Storage and direct use in Suzuki coupling. |

These derivatives effectively "protect" the boronic acid functionality, preventing degradation until it is needed in the catalytic cycle of a cross-coupling reaction.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of furan-based boronic acids is in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds, creating biaryl structures that are otherwise challenging to synthesize.[17][18]

The reaction is tolerant of a wide range of functional groups and has become a cornerstone of modern medicinal chemistry for library synthesis and lead optimization.[3][8] The development of highly active palladium catalysts and specialized ligands has been crucial for successfully coupling less reactive aryl chlorides and notoriously unstable boronic acids like 2-furanboronic acid.[13]

Applications in Medicinal Chemistry and Drug Discovery

Beyond their role as synthetic intermediates, boronic acids themselves are increasingly recognized as important pharmacophores.[10] The approval of the proteasome inhibitor Bortezomib, a peptide boronic acid, for treating multiple myeloma ignited significant interest in boron-containing drugs.[19][20]

The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases.[10] This has led to the development of boronic acid-based inhibitors for various enzyme classes, including β-lactamases, which are responsible for antibiotic resistance.[21] Furan-based boronic acids serve as valuable scaffolds in this context, providing a rigid, heteroaromatic core for orienting pharmacophoric elements and interacting with protein targets.

Experimental Protocols

Synthesis of 2-Furanboronic Acid via Halogen-Lithium Exchange

WARNING: This procedure involves pyrophoric reagents and requires strictly anhydrous conditions and an inert atmosphere (Argon or Nitrogen).

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagents:

-

2-Bromofuran (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Triisopropyl borate (1.2 eq)

-

Hydrochloric acid (2 M aqueous solution)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

-

Procedure:

-

Add 2-bromofuran to the reaction flask and dissolve in anhydrous THF (to a concentration of ~0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 45 minutes.

-

Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-furanboronic acid. The product is often used immediately or converted to a stable derivative.

-

Conversion to Potassium 2-Furyltrifluoroborate[16]

-

Procedure:

-

Dissolve the crude 2-furanboronic acid (1.0 eq) in methanol.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) to the methanol solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization (e.g., from acetone or an acetone/ether mixture) to yield potassium 2-furyltrifluoroborate as a stable, crystalline solid.

-

Conclusion and Future Outlook

The journey of furan-based boronic acids from laboratory curiosities obtained in low yields to indispensable, commercially available tools for synthesis is a testament to the progress of modern organic chemistry. The development of milder synthetic methods and, crucially, the invention of stable derivatives have transformed these compounds into reliable building blocks for academic and industrial research. Their central role in constructing the furan-biaryl motif ensures their continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on developing even more efficient catalytic systems for their use, exploring novel applications in areas like chemical biology, and expanding the library of functionalized furan boronic acids available to chemists.

References

-

The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469-483. [Link]

-

Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 2008, 73(9), 3620-3623. [Link]

-

Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

-

Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 2019, 21(13), 5223-5227. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate. [Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009, 74(2), 575-587. [Link]

-

Boronic Acids and Furans. ResearchGate. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

- Method of producing 5-formyl-2-furylboronic acid.

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 2016, 7, 1239-1255. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

- Process for preparing boronic and borinic acids.

-

Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. PMC. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

-

TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. mdpi.com [mdpi.com]

- 19. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 21. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

Pharmacological & Biological Profiling of Difuryl Scaffolds: From DNA Binding to Cytotoxicity

This technical guide details the biological potential, mechanistic underpinnings, and experimental characterization of difuryl compounds (molecules containing two furan rings). It is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

Difuryl compounds—specifically bis-furan derivatives and difurylmethanes —represent a privileged scaffold in drug discovery. Unlike single-furan systems, the difuryl motif offers unique bidentate hydrogen-bonding capabilities and geometric curvature that mimics the shape of the DNA minor groove. This guide analyzes their primary biological activities: DNA-targeted antimicrobial/antiparasitic potency and tumor-selective cytotoxicity . It provides actionable protocols for validating these mechanisms and addresses the critical metabolic liabilities associated with the furan core.

Part 1: Structural Classes & Mechanism of Action

The biological activity of difuryl compounds is dictated by the topology of the two furan rings. We categorize them into two distinct mechanistic classes:

Linked Difuryls (The "Groove Binders")

-

Structure: Two furan rings connected by a rotatable linker (e.g., amidine, alkene, ketone).

-

Example: Furan-based diamidines (analogs of Furamidine/DB75) and Bis-chalcones.

-

Mechanism: These molecules adopt a crescent shape ("isohelical" to DNA) that fits snugly into the DNA minor groove of AT-rich sequences. The furan oxygen atoms can act as H-bond acceptors, while the cationic ends (in amidines) interact with the phosphate backbone.

-

Key Activity: Potent antiparasitic (Trypanocidal) and antimicrobial effects.

Fused/Rigid Difuryls (The "Intercalators")

-

Structure: Furan rings fused to a central core (e.g., Benzo[1,2-b:4,5-b']difuran).

-

Mechanism: Planar, rigid structures that intercalate between DNA base pairs, disrupting replication and transcription.

-

Key Activity: Cytotoxicity against solid tumors (breast, colon, melanoma).

Part 2: Biological Activities & Therapeutic Potential[1][2][3][4][5][6][7][8][9]

Antimicrobial & Antiparasitic Activity

Cationic difuryl compounds are among the most potent non-covalent DNA binders known.

-

Target: The A-T rich minor groove of parasitic kinetoplast DNA.

-

Efficacy: Bis-furan amidines have shown IC50 values in the low micromolar range against Trypanosoma cruzi and Leishmania.

-

SAR Insight: The curvature of the difuryl linker is critical. While thiophene analogs often bind tighter due to sulfur's radius, furan analogs offer different water-displacement thermodynamics. "Reversed amidines" (furan-phenyl-amidine) show high specificity but faster dissociation rates than their thiophene counterparts.

Anticancer Cytotoxicity

Bis-chalcones (containing two furan rings flanking a central ketone/linker) exhibit significant antiproliferative activity.[1]

-

Data Summary: | Compound Class | Cell Line | IC50 (

M) | Mechanism | | :--- | :--- | :--- | :--- | | Bis-chalcone (Methoxy-subst.) | MCF-7 (Breast) | 4.05 ± 0.96 | Apoptosis induction (Caspase-3 upreg.) | | Bis-chalcone (Thiophene-linked) | HCT116 (Colon) | 17.14 ± 0.66 | MMP-2 downregulation | | Bis-2(5H)-furanone | C6 (Glioma) | 12.1 | S-phase Cell Cycle Arrest | -

Toxicity Warning: The metabolic activation of the furan ring (via CYP450 to cis-2-butene-1,4-dial) is a known hepatotoxic pathway. Strategic substitution (e.g., placing bulky groups at the furan C2/C5 positions) is required to block this metabolic hotspot and improve the therapeutic index.

Part 3: Visualization of Mechanism (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent pathways of Difuryl compounds based on their topology.

Caption: Divergent biological pathways of difuryl compounds based on structural topology (Linked vs. Fused).

Part 4: Validated Experimental Protocols

To rigorously assess the potential of a new difuryl compound, the following self-validating protocols are recommended.

Protocol A: DNA Minor Groove Binding (Thermal Melting Shift Assay)

Purpose: To determine if the compound binds to the DNA minor groove (stabilizing the helix) or intercalates.

Causality: Minor groove binders significantly increase the melting temperature (

Materials:

-

Ligand: 1 mM stock of difuryl compound in DMSO.

-

DNA: Poly(dA-dT) or CT-DNA (Calf Thymus) at 20

M (base pair concentration) in BPE buffer (6 mM -

Instrument: UV-Vis Spectrophotometer with Peltier temperature controller.

Step-by-Step Workflow:

-

Baseline Correction: Blank the spectrophotometer with BPE buffer at 260 nm.

-

Sample Preparation: Prepare a 1 mL quartz cuvette containing 20

M DNA. Measure Absorbance ( -

Ligand Addition: Add the difuryl compound to achieve a ratio of

. Mix gently by inversion. -

Thermal Ramp: Heat the sample from 25°C to 95°C at a rate of 0.5°C/min.

-

Data Acquisition: Monitor Absorbance at 260 nm continuously.

-

Analysis:

-

Plot Absorbance vs. Temperature.

-

Determine

(inflection point) using the first derivative ( -

Calculate

. -

Validation Criteria: A

typically indicates strong binding. Groove binders often yield

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: To quantify the antiproliferative potency against cancer cell lines.[1][2][3]

Step-by-Step Workflow:

-

Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at

cells/well. Incubate for 24h at 37°C/5% -

Treatment: Treat cells with serial dilutions of the difuryl compound (0.1 to 100

M) for 48h. Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control. -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Remove media carefully. Add 150

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curves to determine

References

-

Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. PubMed Central (PMC). [Link]

-

Induced Fit Conformational Changes of a “Reversed Amidine” Heterocycle: Optimized Interactions in a DNA Minor Groove Complex. PubMed Central (PMC). [Link]

-

Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines. PubMed Central (PMC). [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link][4]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents. ACS Omega. [Link]

-

Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. PubMed Central (PMC). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 5-(2-Furyl)-2-furylboronic Acid

Executive Summary & Molecule Profile[1]

5-(2-Furyl)-2-furylboronic acid (Structure: Furan-Furan-B(OH)₂) is a critical building block for synthesizing oligofurans , which are emerging organic semiconductors with properties often superior to their thiophene counterparts (higher solubility, rigidity, and fluorescence).

However, this molecule presents a significant synthetic challenge: Rapid Protodeboronation . The electron-rich nature of the bifuran backbone makes the carbon-boron bond highly labile, particularly under the aqueous basic conditions typical of Suzuki couplings.

This Application Note provides a validated, high-efficiency protocol designed to win the kinetic race between productive cross-coupling and destructive deboronation.

Key Chemical Properties

| Property | Description |

| Stability | Low. Prone to hydrolysis and protodeboronation.[1] |

| Storage | Store at -20°C under Argon. Ideally, generate in situ or use immediately. |

| Solubility | Soluble in THF, Dioxane, DME. Poor solubility in non-polar hydrocarbons. |

| Major Side Reaction | Conversion to 2,2'-bifuran (loss of functional group). |

Mechanistic Insight: The "Kinetic Race"

To succeed with 5-(2-Furyl)-2-furylboronic acid, one must understand that the reaction is a competition between two pathways.

-

The Productive Pathway (Suzuki Cycle): The boronic acid transmetallates onto the Palladium(II) center.

-

The Destructive Pathway (Protodeboronation): The boronate "ate" complex interacts with water/protons to cleave the C-B bond, yielding the non-functionalized bifuran.

Critical Insight: Standard conditions (

Pathway Visualization

Figure 1: The kinetic competition. Success depends on accelerating the Transmetallation step (Green) to outpace Protodeboronation (Red).

Optimized Protocol: The "SPhos-Anhydrous" System

This protocol utilizes Buchwald’s SPhos ligand , which creates a highly active catalyst capable of coupling unstable boronic acids before they decompose. It also minimizes water content.

Materials Checklist

-

Nucleophile: 5-(2-Furyl)-2-furylboronic acid (1.2 equiv).

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv).

-

Catalyst Precursor:

(2 mol%) or -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-5 mol%).

-

Base:

(Tribasic Potassium Phosphate), finely ground (2.0 - 3.0 equiv). -

Solvent: Toluene / Water (20:1 ratio) OR 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Catalyst Pre-Activation (Crucial):

-

In a glovebox or under strict

flow, combine -

Add the solvent (e.g., 2 mL Toluene). Stir at room temperature for 1-2 minutes until the solution turns a distinct yellow/orange, indicating the formation of the active

species.

-

-

Reactant Assembly:

-

Add the Aryl Halide (Electrophile) directly to the catalyst solution.

-

Add the solid base (

).

-

-

Controlled Boronic Acid Addition:

-

Note: Do not dump the boronic acid in yet if using high heat.

-

Add the 5-(2-Furyl)-2-furylboronic acid.

-

Add the minimal amount of degassed water (if using Toluene/Water system). Strictly degas all solvents; oxygen kills the electron-rich phosphine.

-

-

Reaction Execution:

-

Seal the vial with a crimp cap (PTFE septum).

-

Heat rapidly to 80°C - 100°C .

-

Time: Monitor by TLC/LCMS every 30 minutes. With SPhos, the reaction is often complete in < 2 hours. Long reaction times favor deboronation.

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite to remove Palladium black.

-

Wash with Ethyl Acetate.

-

Concentrate and purify via silica gel chromatography (Oligofurans are often fluorescent; use UV lamp to track).

-

Alternative Protocol: MIDA Boronate "Slow Release"

Use this if the standard boronic acid fails due to extreme instability.

If the direct boronic acid yields < 30%, convert the acid to a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are stable to air and chromatography.

-

Concept: The MIDA boronate is slowly hydrolyzed in situ by the base, releasing the active boronic acid at a low concentration. This keeps the standing concentration of the unstable acid low, statistically favoring cross-coupling over second-order decomposition pathways.

-

Conditions:

, SPhos,

Troubleshooting & Self-Validation

Use this table to diagnose failure modes based on crude LCMS data.

| Observation (LCMS/TLC) | Diagnosis | Solution |

| Major product is 2,2'-bifuran | Protodeboronation. The catalyst is too slow, or water content is too high. | Switch to SPhos or XPhos . Reduce water. Lower temperature slightly but extend time (risky) or increase catalyst loading. |

| Starting Aryl Halide remains | Catalyst Death. Oxygen poisoning or inactive catalyst. | Ensure rigorous degassing (freeze-pump-thaw). Pre-mix Pd and Ligand to ensure complexation. |

| Homocoupling (Bifuran dimer) | Oxidative Coupling. Presence of Oxygen. | Check inert atmosphere. This occurs when Pd(II) is not reduced quickly to Pd(0). |

| Black Precipitate immediately | Pd Aggregation ("Pd Black"). Ligand is not stabilizing the metal. | Increase Ligand:Pd ratio to 2.5:1. Use fresh SPhos (it oxidizes over time). |

References

-

Gidron, O., et al. (2014).[3] "α-Oligofurans: An Emerging Class of Conjugated Oligomers for Organic Electronics."[3] Angewandte Chemie International Edition. Link

- Context: Establishes the synthesis and stability challenges of oligofuran backbones.

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Link

- Context: The definitive source for using SPhos/XPhos to couple unstable 2-heterocyclic boronic acids.

-